5-Bromo-2-(methylthio)pyrimidine
Overview
Description
Synthesis Analysis 5-Bromo-2-(methylthio)pyrimidine is involved in various synthesis routes due to its active substituents, which allow for further functionalization and reaction with other compounds. For example, the synthesis involves bromination and subsequent reactions such as aminolysis and alkylation processes, demonstrating its versatility in organic synthesis (Brown & Forster, 1966).
Molecular Structure Analysis The structure and electronic properties of related pyrimidine compounds have been extensively studied using spectroscopic methods and density functional theory (DFT) calculations, which help understand the molecular geometry, vibrational wavenumbers, and electronic transitions within these molecules (Chandralekha et al., 2020).
Chemical Reactions and Properties 5-Bromo-2-(methylthio)pyrimidine participates in various chemical reactions, such as substitutions and cyclization processes, contributing to the synthesis of complex heterocycles and pharmaceutical intermediates. Its reactivity is influenced by the presence of bromo and methylthio groups, which are pivotal in heterocyclic chemistry (Petraitytė et al., 2019).
Physical Properties Analysis While specific physical properties of 5-Bromo-2-(methylthio)pyrimidine are not detailed in the provided literature, related compounds typically exhibit properties that are crucial for their applications in synthesis and pharmaceutical formulations, such as melting points, solubility, and crystal structure.
Chemical Properties Analysis The chemical properties of 5-Bromo-2-(methylthio)pyrimidine, such as acidity, basicity, and nucleophilicity, are defined by its functional groups. These properties are essential for its reactions and applications in chemical synthesis and development of new compounds (Kinoshita et al., 1992).
Scientific Research Applications
Synthesis of Aminopyrimidines and Antiviral Activity : Brown and Forster (1966) investigated the aminolyses of methoxy and methylthio pyrimidines, including 5-Bromo-2-(methylthio)pyrimidine, as a method for preparing butylaminopyrimidines. These compounds have shown value in antiviral activity against retroviruses, including human immunodeficiency virus (HIV) (Brown & Forster, 1966).
Synthesis of Antimicrobial and Antitumor Agents : Research by Grant, Seemann, and Winthrop (1956) led to the synthesis of β-dialkylaminoethyl esters of pyrimidine-4-carboxylic acids, utilizing 5-Bromo-2-(methylthio)pyrimidine. These compounds demonstrated potential as antimicrobial agents and in antitumor applications (Grant, Seemann, & Winthrop, 1956).
Biheterocyclic Synthesis : Aquino et al. (2017) described the use of 5-Bromo-2-(methylthio)pyrimidine in the efficient synthesis of biheterocyclic compounds, which are crucial in drug development and other applications in organic chemistry (Aquino et al., 2017).
Synthesis of Acyclic Nucleoside Phosphonates : Hocková et al. (2003) used 5-Bromo-2-(methylthio)pyrimidine for the synthesis of acyclic nucleoside phosphonates with antiretroviral properties. This research contributes significantly to the development of drugs against HIV and other retroviruses (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Development of Novel Heterocycles : Research by Bazazan et al. (2013) highlighted the use of 5-Bromo-2-(methylthio)pyrimidine in the development of novel tricyclic heterocyclic compounds. These compounds are significant in the field of medicinal chemistry for their potential therapeutic applications (Bazazan et al., 2013).
Synthesis of Fluorouracil Derivatives : Rosowsky, Kim, and Wick (1981) used 5-Bromo-2-(methylthio)pyrimidine in the synthesis of 5-fluorouracil derivatives. These derivatives are explored for their potential in cancer treatment with fewer side effects (Rosowsky, Kim, & Wick, 1981).
Antimicrobial Surface Coatings : El‐Wahab et al. (2015) incorporated 5-Bromo-2-(methylthio)pyrimidine derivatives into polyurethane varnishes and printing ink pastes, demonstrating their effective antimicrobial properties. This application is particularly relevant in the development of antimicrobial surface coatings (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).
Generation of Functionalized Pyrimidines : Schlosser, Lefebvre, and Ondi (2006) conducted a study on the generation and functionalization of pyrimidine derivatives, including those with 5-Bromo-2-(methylthio)pyrimidine. This research is vital for the development of functionalized pyrimidines in various industrial and pharmaceutical applications (Schlosser, Lefebvre, & Ondi, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-2-methylsulfanylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2S/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLSPLBDSJLPFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406231 | |
Record name | 5-Bromo-2-(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(methylthio)pyrimidine | |
CAS RN |
14001-67-3 | |
Record name | 5-Bromo-2-(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-(methylthio)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.